Eupalitin 3-galactoside
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Overview
Description
Betuletrin, also known as eupalitin-3-O-beta-D-galactopyranoside, is a flavonoid glycoside compound with the molecular formula C23H24O12. It is derived from various plant sources and is known for its diverse biological activities. The compound is characterized by its complex structure, which includes multiple hydroxyl groups and methoxy groups attached to a flavonoid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betuletrin can be synthesized through several chemical routes. One common method involves the glycosylation of eupalitin with galactose under acidic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of betuletrin often involves the extraction of the compound from plant materials. Techniques such as solvent extraction, Soxhlet extraction, and supercritical fluid extraction are commonly used. The extracted compound is then purified using chromatographic methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Betuletrin undergoes various chemical reactions, including:
Oxidation: Betuletrin can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert betuletrin into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases to facilitate the reaction.
Major Products:
Scientific Research Applications
Betuletrin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of natural health products and cosmetics due to its bioactive properties
Mechanism of Action
The mechanism of action of betuletrin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Betuletrin scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Betuletrin induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway
Comparison with Similar Compounds
Betuletrin is often compared with other flavonoid glycosides such as:
Quercetin-3-O-galactoside: Similar antioxidant and anti-inflammatory properties.
Kaempferol-3-O-galactoside: Known for its anticancer and cardioprotective effects.
Myricetin-3-O-galactoside: Exhibits strong antioxidant and neuroprotective activities.
Uniqueness: Betuletrin stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H24O12 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O12/c1-31-12-7-11-14(16(27)21(12)32-2)17(28)22(20(33-11)9-3-5-10(25)6-4-9)35-23-19(30)18(29)15(26)13(8-24)34-23/h3-7,13,15,18-19,23-27,29-30H,8H2,1-2H3/t13-,15+,18+,19-,23+/m1/s1 |
InChI Key |
FFRYQAOUWMJQCX-LTGKLFRMSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O)OC |
Origin of Product |
United States |
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